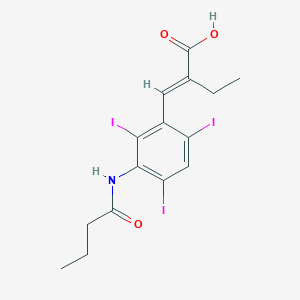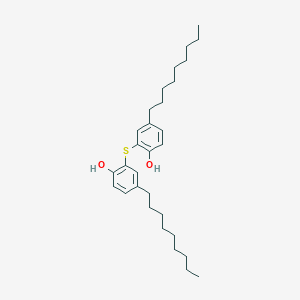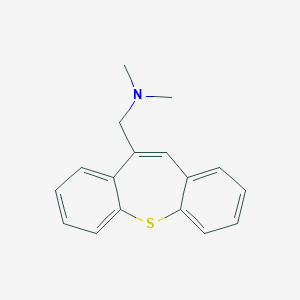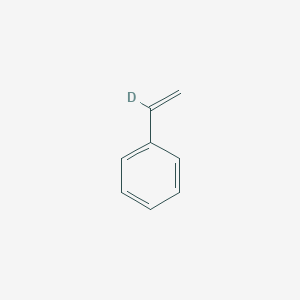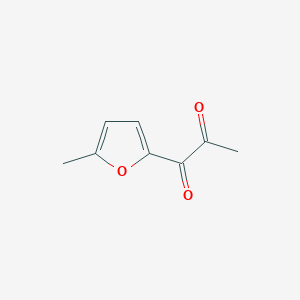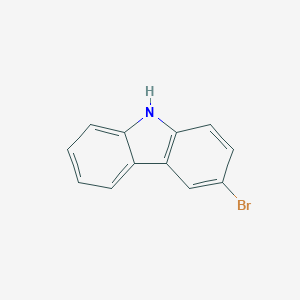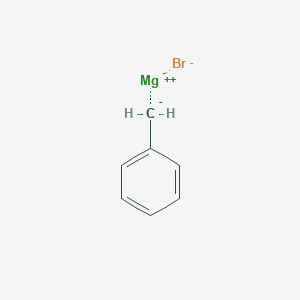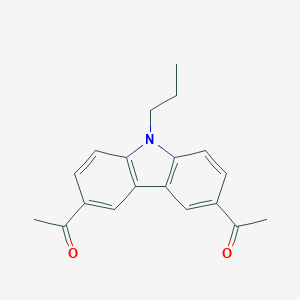
3,6-Diacetyl-9-propyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diacetyl-9-propyl-9H-carbazole, also known as DAPC, is a carbazole derivative that has been extensively studied due to its potential applications in various scientific fields. This molecule has unique properties that make it a valuable tool for research, including its ability to act as a fluorescent probe and its ability to interact with DNA.
Mécanisme D'action
The mechanism of action of 3,6-Diacetyl-9-propyl-9H-carbazole is not well understood. However, studies have shown that this molecule can intercalate with DNA and form stable complexes. This property may be due to the planar structure of 3,6-Diacetyl-9-propyl-9H-carbazole, which allows it to fit between the base pairs of DNA.
Effets Biochimiques Et Physiologiques
3,6-Diacetyl-9-propyl-9H-carbazole has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this molecule is not toxic to cells at concentrations used in research experiments.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-Diacetyl-9-propyl-9H-carbazole has several advantages for lab experiments. This molecule is stable and can be easily synthesized in high purity and high yield. It also exhibits strong fluorescence, making it a valuable tool for studying DNA structure and dynamics.
However, there are also some limitations to the use of 3,6-Diacetyl-9-propyl-9H-carbazole in lab experiments. This molecule has a relatively low quantum yield, which can limit its sensitivity as a fluorescent probe. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3,6-Diacetyl-9-propyl-9H-carbazole. One area of interest is the development of new synthesis methods to improve the yield and purity of this molecule. Another area of interest is the exploration of 3,6-Diacetyl-9-propyl-9H-carbazole's potential applications in organic electronics.
Additionally, further studies are needed to understand the mechanism of action of 3,6-Diacetyl-9-propyl-9H-carbazole and its potential biochemical and physiological effects. These studies could lead to the development of new applications for this molecule in various scientific fields.
Méthodes De Synthèse
The synthesis of 3,6-Diacetyl-9-propyl-9H-carbazole involves the reaction of 3,6-diiodocarbazole with propyl magnesium bromide in the presence of palladium catalysts. This reaction leads to the formation of 3,6-dipropylcarbazole, which is then acetylated using acetic anhydride to produce 3,6-Diacetyl-9-propyl-9H-carbazole. This synthesis method has been optimized to yield high purity and high yield of 3,6-Diacetyl-9-propyl-9H-carbazole.
Applications De Recherche Scientifique
3,6-Diacetyl-9-propyl-9H-carbazole has been extensively studied for its potential applications in various scientific fields. One of the primary uses of 3,6-Diacetyl-9-propyl-9H-carbazole is as a fluorescent probe for DNA. This molecule has been shown to intercalate with DNA and emit fluorescence upon excitation. This property has been used to study DNA structure, dynamics, and interactions with other molecules.
3,6-Diacetyl-9-propyl-9H-carbazole has also been studied for its potential applications in organic electronics. This molecule has been shown to exhibit high charge mobility and can be used as a semiconducting material in organic field-effect transistors.
Propriétés
Numéro CAS |
1483-96-1 |
|---|---|
Nom du produit |
3,6-Diacetyl-9-propyl-9H-carbazole |
Formule moléculaire |
C19H19NO2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1-(6-acetyl-9-propylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C19H19NO2/c1-4-9-20-18-7-5-14(12(2)21)10-16(18)17-11-15(13(3)22)6-8-19(17)20/h5-8,10-11H,4,9H2,1-3H3 |
Clé InChI |
IAFSDNNCEQCMLQ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
SMILES canonique |
CCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Synonymes |
3,6-Diacetyl-9-propyl-9H-carbazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



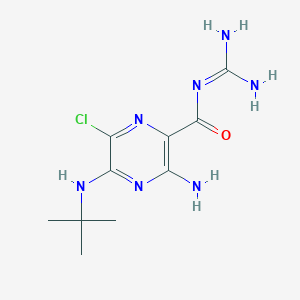
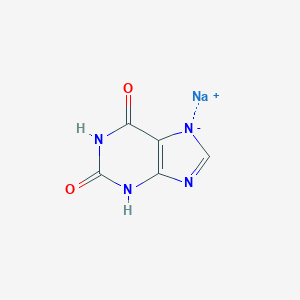
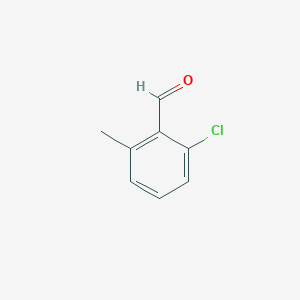
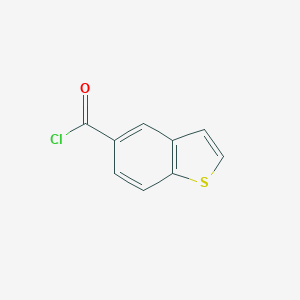
![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)
